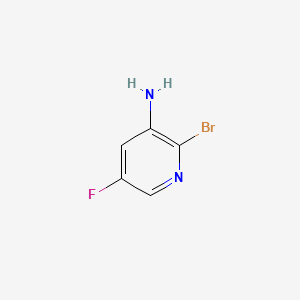

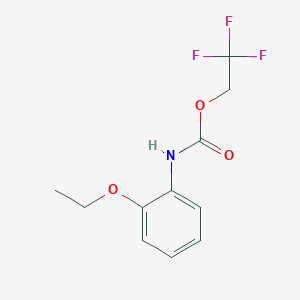

![molecular formula C13H11N3 B1372768 3-[(3-Aminophenyl)amino]benzonitrile CAS No. 1147094-81-2](/img/structure/B1372768.png)

3-[(3-Aminophenyl)amino]benzonitrile

Descripción general

Descripción

3-[(3-Aminophenyl)amino]benzonitrile is a chemical compound with the molecular formula C13H11N3 . It has a molecular weight of 209.24 g/mol. It is also known as 3-(3-Aminophenyl)benzonitrile hydrochloride .

Molecular Structure Analysis

The molecular structure of 3-[(3-Aminophenyl)amino]benzonitrile has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Physical And Chemical Properties Analysis

3-[(3-Aminophenyl)amino]benzonitrile is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación

Spectroscopic Characterization and Molecular Structure Analysis

- Summary of Application : This compound has been used in research to study its molecular structure, vibrational modes, charge delocalization, and dielectric properties .

- Methods of Application : The research involved the use of Density Functional Theory to study the molecular structure. The vibrational modes were analyzed experimentally and through potential energy distribution (PED) of the vibrational modes. Natural bond orbital (NBO) analysis was used to study charge delocalization within the molecule. Dielectric quantities were determined at microwave and optical frequencies .

- Results or Outcomes : The research found that the calculated wavenumbers supported the experimental analysis of the vibrational modes. The molecular electrostatic potential (MEP) map showed various active regions of charge distribution on the chemical structure. The results indicated heterointeraction due to hydrogen bonding between the C≡N of the compound and the –OH group .

Green Synthesis of Benzonitrile

- Summary of Application : A green synthesis method for benzonitrile was proposed using ionic liquid as the recycling agent . This method is advantageous due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .

- Methods of Application : The synthesis involved the use of hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as an alternative to hydroxylamine hydrochloride. The ionic liquid exhibited multiple roles of co-solvent, catalysis, and phase separation .

- Results or Outcomes : The results indicated that when the molar ratio of benzaldehyde to hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt was 1:1.5, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 hours .

Synthesis of Polyimides

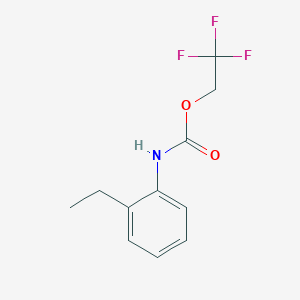

- Summary of Application : A series of organo-soluble and thermally stable polyimides with a N-benzonitrile side group were synthesized from a new diamine monomer, 3-(bis(4-aminophenyl)amino)benzonitrile .

- Methods of Application : The polyimides were synthesized from the diamine monomer and four different aromatic dianhydrides via a thermal or chemical imidization method .

- Results or Outcomes : The synthesized compounds were found to be organo-soluble and thermally stable .

Biological Activities

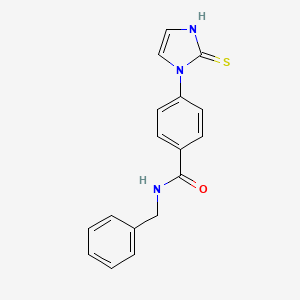

- Summary of Application : The compound 4-(3-aminophenyl)benzonitrile has been studied for its potential biological activities . Specifically, molecular docking studies have been performed to explore the interaction between the compound and Influenza endonuclease inhibitor .

- Methods of Application : The research involved the use of molecular docking studies to investigate the potential interaction between the compound and the Influenza endonuclease inhibitor .

- Results or Outcomes : The results of the study are not specified in the source, indicating that further research is needed to fully understand the potential biological activities of this compound .

Synthesis of Benzoguanamine

- Summary of Application : Benzonitrile is a versatile chemical that plays key roles in the synthesis of benzoguanamine , which is a widely used advanced coating .

- Methods of Application : The specific methods of application are not specified in the source, but it is mentioned that benzonitrile is a prominent intermediate for the production of benzoguanamine .

- Results or Outcomes : The outcomes of this application are not specified in the source, but it is mentioned that benzoguanamine is a widely used advanced coating .

Propiedades

IUPAC Name |

3-(3-aminoanilino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-9-10-3-1-5-12(7-10)16-13-6-2-4-11(15)8-13/h1-8,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKKUZMSQNMMBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=CC=CC(=C2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Aminophenyl)amino]benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3',5'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1372686.png)

![5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1372688.png)

![N-[(4-aminophenyl)methyl]-4-bromobenzamide](/img/structure/B1372691.png)

![1,3-dimethyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one](/img/structure/B1372694.png)

![3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B1372699.png)

![cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B1372704.png)

![(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine](/img/structure/B1372706.png)